Hyacinthacine B5
Description
Structure
2D Structure
Properties
Molecular Formula |
C9H17NO4 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(1S,2R,3R,5R,7S,8R)-3-(hydroxymethyl)-5-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol |
InChI |
InChI=1S/C9H17NO4/c1-4-2-6(12)7-9(14)8(13)5(3-11)10(4)7/h4-9,11-14H,2-3H2,1H3/t4-,5-,6+,7-,8-,9+/m1/s1 |
InChI Key |
PIBHCJDPQRCONN-MWRHRVLASA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H]2N1[C@@H]([C@H]([C@H]2O)O)CO)O |
Canonical SMILES |
CC1CC(C2N1C(C(C2O)O)CO)O |
Synonyms |
hyacinthacine B5 |
Origin of Product |
United States |
Discovery and Natural Occurrence of Hyacinthacine B5
Isolation Sources within the Asparagaceae Family
Hyacinthacine B5 has been isolated from several species belonging to the Asparagaceae family, particularly within genera previously classified under Hyacinthaceae. Notable isolation sources include:
Scilla sibirica: Investigations into the bulbs of Scilla sibirica led to the isolation of several new hyacinthacine alkaloids, including this compound. nih.gov
Scilla socialis: This species has also been identified as a source of this compound, along with other hyacinthacine types. semanticscholar.org
Muscari armeniacum: The bulbs of Muscari armeniacum have been reported to contain hyacinthacine alkaloids, including Hyacinthacine B3, A1, A2, and A3, and C1, further highlighting the presence of these compounds within the Asparagaceae family. nih.gov
Hyacinthoides nonscripta and Scilla campanulata: These plants were among the first studied, yielding various hyacinthacine alkaloids like Hyacinthacine B1, B2, and C1. nih.govsemanticscholar.org
The isolation process typically involves the extraction of plant material, such as bulbs, using aqueous ethanol (B145695) solutions, followed by various chromatographic techniques to purify the individual alkaloid compounds. nih.gov
Classification and Structural Diversity within the Hyacinthacine Family (A, B, C Types)
The hyacinthacine alkaloids are classified based on their structural features, specifically the number of hydroxy and hydroxymethyl groups present on the B ring of their pyrrolizidine (B1209537) core. researchgate.netpublish.csiro.au This classification divides the family into three main types:
Hyacinthacine A: These alkaloids have no hydroxy or hydroxymethyl substituents on the B ring. The family includes Hyacinthacines A₁ to A₇. researchgate.netpublish.csiro.au
Hyacinthacine B: These alkaloids possess one hydroxy or hydroxymethyl substituent on the B ring. The family includes Hyacinthacines B₁ to B₇. researchgate.netpublish.csiro.au this compound falls under this classification, indicating the presence of one such group on its B ring.
Hyacinthacine C: These alkaloids are characterized by the presence of two hydroxy or hydroxymethyl substituents on the B ring. The family includes Hyacinthacines C₁ to C₅. researchgate.netpublish.csiro.au
The general structure of hyacinthacine alkaloids is based on a polyhydroxylated pyrrolizidine framework. nih.govpublish.csiro.au Structural assignments of these alkaloids have primarily relied on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netpublish.csiro.au However, synthetic studies have sometimes revealed that initially proposed structures for certain hyacinthacines, such as some C-type alkaloids and purported Hyacinthacine B7, were incorrect, leading to structural revisions. researchgate.netpublish.csiro.auresearchgate.net For this compound, synthetic studies have confirmed its proposed structure and absolute configuration. researchgate.net There has also been a suggestion based on synthetic and spectroscopic studies that natural Hyacinthacines B5 and B7 might be the same compound, although this requires further confirmation with authentic samples. researchgate.netresearchgate.net
Here is a summary of some hyacinthacine types and their sources:
| Hyacinthacine Type | Classification Basis (B Ring) | Notable Isolation Sources |
| Hyacinthacine A | 0 hydroxy/hydroxymethyl groups | Muscari armeniacum, Scilla sibirica |
| Hyacinthacine B | 1 hydroxy/hydroxymethyl group | Scilla campanulata, Scilla sibirica, Scilla socialis |
| Hyacinthacine C | 2 hydroxy/hydroxymethyl groups | Hyacinthoides nonscripta, Muscari armeniacum, Scilla socialis, Scilla campanulata |
Elucidation and Validation of the Stereochemical Structure of Hyacinthacine B5
Initial Structural Proposals and Challenges in Elucidation
The structures of hyacinthacine alkaloids, including Hyacinthacine B5, were initially assigned primarily based on extensive Nuclear Magnetic Resonance (NMR) spectroscopic analysis. nih.govpublish.csiro.au While NMR is a powerful tool for structure determination, elucidating the complete stereochemistry of complex polyhydroxylated molecules can present significant challenges. Factors such as the flexibility of the molecules and the potential for internal hydrogen bonding can interfere with accurate conformational analysis and, consequently, stereochemical assignment based solely on NMR data. researchgate.net In some cases, initial structural proposals for hyacinthacine alkaloids based on NMR alone were later found to be incorrect upon synthesis and further analysis. publish.csiro.auresearchgate.netresearchgate.net
Role of Total Synthesis in Structural Confirmation and Correction
Total synthesis plays a critical role in the confirmation and, if necessary, correction of the structures and absolute configurations of natural products like this compound. researchgate.netresearchgate.netnih.govpublish.csiro.auuow.edu.au By synthesizing a compound with a proposed structure and comparing its spectroscopic data (such as NMR) and physical properties (like optical rotation) with those of the natural isolate, chemists can definitively validate or refute the initial structural assignment. publish.csiro.auuow.edu.auacs.org
In the case of this compound, total synthesis efforts were undertaken to confirm its proposed structure and absolute configuration. nih.govuow.edu.auacs.org These synthetic studies involved the development of stereocontrolled routes to construct the pyrrolizidine (B1209537) core with the correct arrangement of hydroxyl and hydroxymethyl groups. researchgate.netresearchgate.net The successful synthesis of a compound spectroscopically identical to natural this compound provided strong evidence for the correctness of its previously assigned structure and absolute configuration. nih.govuow.edu.auacs.orgresearchgate.net
Comparison with Related Hyacinthacine Analogues (e.g., Hyacinthacine B3, B4, B7)
Comparative studies involving the synthesis and analysis of related hyacinthacine analogues, such as Hyacinthacine B3, B4, and B7, have been instrumental in understanding the structural landscape of this alkaloid family and in validating the structures of individual members like this compound. semanticscholar.orgnih.govuow.edu.auacs.orgresearchgate.netpublish.csiro.au
Total synthesis of Hyacinthacines B3, B4, and B5 from a common precursor allowed for a direct comparison of their spectroscopic data. uow.edu.auacs.orgresearchgate.net These syntheses confirmed that the proposed structures and absolute configurations of Hyacinthacines B3, B4, and B5 were correct. nih.govuow.edu.auacs.orgresearchgate.net
Interestingly, synthetic and spectroscopic studies comparing synthetic this compound with the purported structure of natural Hyacinthacine B7 suggested that these two compounds might be identical. nih.govuow.edu.auacs.orgresearchgate.netpublish.csiro.au Early NMR data reported for natural Hyacinthacine B7 did not match the NMR spectra of synthetic Hyacinthacine B7, which had the proposed structure. publish.csiro.aupublish.csiro.au Further comparative NMR spectroscopic data of synthetic B-type hyacinthacines led to the proposal that natural Hyacinthacine B7 is, in fact, this compound. publish.csiro.au However, the unequivocal proof of this structural reassignment has been hampered by the unavailability of authentic samples of natural Hyacinthacine B7 for direct comparison. nih.govuow.edu.auacs.orgresearchgate.netpublish.csiro.au
The comparative analysis of NMR spectroscopic data between synthetic Hyacinthacines B3, B4, B5, and the purported Hyacinthacine B7 has been crucial in highlighting discrepancies and proposing structural revisions. publish.csiro.aupublish.csiro.au
Here is a table summarizing some comparative NMR data points that were relevant in these studies:
| Compound | Key 1H NMR Shifts (δ, ppm) | Key 13C NMR Shifts (δ, ppm) | Notes |
| Synthetic Hyacinthacine B7 | Specific shifts observed | Specific shifts observed | NMR spectra did not match reported data for natural Hyacinthacine B7. publish.csiro.aupublish.csiro.au |
| Synthetic this compound | Specific shifts observed | Specific shifts observed | NMR spectra matched reported data for natural this compound. publish.csiro.au |
| Natural Hyacinthacine B7 | Reported shifts | Reported shifts | Different from synthetic Hyacinthacine B7. publish.csiro.aupublish.csiro.au |
This comparative approach, heavily reliant on total synthesis and detailed spectroscopic analysis, has been vital in resolving ambiguities and establishing the correct stereochemistry within the hyacinthacine family, including the validation of the structure of this compound. nih.govuow.edu.auacs.orgresearchgate.netpublish.csiro.au
Chemical Synthesis of Hyacinthacine B5 and Analogues
General Synthetic Strategies for Polyhydroxylated Pyrrolizidines
General strategies for constructing the polyhydroxylated pyrrolizidine (B1209537) core often involve forming the bicyclo[3.3.0]octane framework with precise control over the placement and stereochemistry of hydroxyl groups and other substituents. Common approaches include the cyclization of acyclic or monocyclic precursors and cycloaddition reactions. google.comscience24.com The synthesis of these alkaloids frequently requires multistep transformations, including cyclization and selective functionalization reactions. mdpi.com Some strategies aim to achieve synthesis without protecting all free hydroxyl groups, which can shorten synthetic schemes and potentially influence stereochemistry through complex formation. google.com
Total Synthesis Approaches to Hyacinthacine B5
Numerous total syntheses of this compound and related hyacinthacines have been reported, confirming the structures and absolute configurations of the natural products and providing access to analogues for biological evaluation. acs.orguow.edu.aunih.govacs.org These syntheses often start from readily available chiral or achiral building blocks and employ key reactions to establish the pyrrolizidine core and introduce the required hydroxyl groups with the correct stereochemistry. acs.orgacs.orgresearchgate.net
Chiral Pool-Based Methodologies
Chiral pool-based methodologies utilize naturally occurring enantiomerically pure compounds, such as carbohydrates or amino acids, as starting materials. These precursors already possess defined stereocenters that can be carried through the synthesis to establish the desired absolute configuration in the final product. For instance, D-glucose has been used as a precursor in the stereoselective synthesis of hyacinthacines, employing strategies like the ring opening of a sugar epoxide with sodium azide (B81097) followed by simultaneous reduction and intramolecular cyclization. researchgate.netresearchgate.net L-pyroglutamic acid has also served as a starting material, undergoing functionalization and nucleophilic ring-opening to provide intermediates for the synthesis of hyacinthacines. researchgate.net D-mannose-derived nitrones have been utilized in strategies relying on syn-stereoselective 1,3-dipolar cycloaddition to build the required stereochemistry. researchgate.netresearchgate.net
Non-Chiral Pool Methodologies
Non-chiral pool methodologies construct the chiral framework from achiral or racemic starting materials, employing asymmetric synthesis techniques to induce chirality and control stereochemistry. An example of a non-chiral pool approach to hyacinthacines involves a [2+2] cycloaddition of dichloroketene (B1203229) to a chiral enol ether as a key stereoselective transformation. researchgate.netresearchgate.netrsc.orgresearchgate.net This is often followed by diastereoselective reactions and functional group transformations to complete the synthesis. researchgate.netrsc.org
Stereoselective and Diastereoselective Synthesis
Stereoselective and diastereoselective reactions are crucial in the synthesis of polyhydroxylated pyrrolizidines to ensure the correct spatial arrangement of substituents. ntu.edu.sg These methods allow for the controlled formation of new stereocenters relative to existing ones (diastereoselectivity) or the preferential formation of one enantiomer over the other (enantioselectivity). nih.gov
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition, [2+2] Cycloaddition)
Cycloaddition reactions are powerful tools for the construction of cyclic systems and are widely applied in the synthesis of pyrrolidines and pyrrolizidines, offering excellent stereocontrol. mdpi.comlibretexts.org
1,3-Dipolar cycloaddition reactions, particularly those involving nitrones and alkenes or alkynes, are frequently employed in the synthesis of polyhydroxylated pyrrolizidines. nih.govresearchgate.netscience24.comresearchgate.netnih.govrsc.orgresearchgate.netresearchgate.netrsc.orgbeilstein-journals.org This strategy often involves the highly stereoselective cycloaddition of cyclic nitrones derived from carbohydrates or other chiral sources to appropriate dipolarophiles. nih.govresearchgate.netscience24.comresearchgate.netrsc.org The resulting isoxazolidine (B1194047) adducts can then be transformed through subsequent steps, such as N-O bond cleavage and intramolecular cyclization, to yield the pyrrolizidine core. science24.com For example, a syn-stereoselective 1,3-dipolar cycloaddition of a D-mannose-derived nitrone has been used to establish the required stereochemistry in the synthesis of hyacinthacines. researchgate.net Glycine-based decarboxylative 1,3-dipolar [3+2] cycloaddition has also been highlighted as a method for making pyrrolidine-containing heterocyclic compounds, including pyrrolizidines. mdpi.combeilstein-journals.org
[2+2] cycloaddition reactions, although less common than 1,3-dipolar cycloadditions for directly forming the five-membered rings of the pyrrolizidine core, have been utilized in non-chiral pool approaches. researchgate.netresearchgate.netresearchgate.netrsc.orgresearchgate.net An efficient [2+2] cycloaddition of dichloroketene to a chiral enol ether has been a key step in the synthesis of hyacinthacines, establishing crucial stereocenters. researchgate.netresearchgate.netresearchgate.netrsc.orgresearchgate.net Photochemical [2+2] cycloadditions are known for synthesizing four-membered rings and can be inter- or intramolecular, producing all-carbon or heteroatom rings. libretexts.org
Table 1: Examples of Cycloaddition Reactions in Hyacinthacine Synthesis
| Reaction Type | Dipole/Reactant | Dipolarophile/Reactant | Outcome | Citation |
| 1,3-Dipolar Cycloaddition | Carbohydrate-derived cyclic nitrone | Alkene/Alkyne | Highly functionalized isoxazolines/isoxazolidines | researchgate.net |
| 1,3-Dipolar Cycloaddition | L-mannose derived cyclic nitrone | Not specified | syn-stereoselective isoxazolidine adduct | rsc.org |
| [2+2] Cycloaddition | Dichloroketene | Chiral enol ether | Cyclobutanone intermediate | researchgate.netresearchgate.netresearchgate.netrsc.orgresearchgate.net |
Note: Interactive features (sorting, filtering) would be enabled in a live implementation.
Cascade Reactions and Tandem Processes
Cascade reactions and tandem processes involve a sequence of two or more reactions that occur consecutively without isolation of intermediates, leading to increased efficiency and complexity building in a single operation. These strategies are valuable in the synthesis of complex molecules like hyacinthacines. While the provided search results specifically mention tandem [4+2]/[3+2] nitroalkene cycloadditions for the synthesis of pyrrolizidine and indolizidine alkaloids with multiple contiguous stereocenters, and sequential 1,3-dipolar cycloaddition and reductive amination, direct examples explicitly labeled as "cascade" or "tandem" leading directly to this compound within the search snippets are less explicit. google.comresearchgate.net However, the concept of sequential reactions without isolation, such as the reductive cleavage of an N-O bond followed by in situ intramolecular reductive amination mentioned in the context of 1,3-dipolar cycloaddition products, aligns with the principles of tandem processes. researchgate.net
Table 2: Examples of Sequential/Tandem Processes in Pyrrolizidine Synthesis
| Process Description | Key Reactions | Outcome | Citation |
| Sequential 1,3-Dipolar Cycloaddition and Reductive Amination | 1,3-Dipolar Cycloaddition, Reductive Cleavage, Intramolecular Reductive Amination | Polyhydroxylated pyrrolizidines | researchgate.net |
| Tandem [4+2]/[3+2] Nitroalkene Cycloadditions | [4+2] Cycloaddition, [3+2] Cycloaddition | Pyrrolizidine and indolizidine alkaloids | google.com |
Note: Interactive features (sorting, filtering) would be enabled in a live implementation.
Synthesis of this compound Stereoisomers and Analogues for Research
Total synthesis efforts have played a vital role in confirming the proposed structures and absolute configurations of natural hyacinthacines, including this compound acs.orguow.edu.aunih.govacs.org. A common strategy for the synthesis of hyacinthacines B3, B4, and B5 involves starting from a common anti-1,2-amino alcohol precursor acs.orguow.edu.aunih.gov.
One reported total synthesis of hyacinthacines B3, B4, and B5 utilized a common anti-1,2-amino alcohol precursor derived from (2S)-4-penten-2-ol acs.org. This synthetic route not only successfully yielded this compound but also produced Hyacinthacine B4 and 7a-epi-hyacinthacine B3 as side products acs.org. The synthesis of this compound through this method confirmed its proposed structure and absolute configuration acs.orguow.edu.auacs.org. Spectroscopic studies, including NOESY NMR, were used to confirm the configurations of the synthetic compounds acs.org. The optical rotation of the synthetic this compound closely matched that of the natural product, further supporting the structural assignment acs.org.
Another study described a synthetic route towards hyacinthacines bearing an additional hydroxymethyl substituent at the C-5 position, which is relevant to the Hyacinthacine B series researchgate.net. This strategy involved a syn-stereoselective 1,3-dipolar cycloaddition of a D-mannose-derived nitrone to establish the stereochemistry in the A-ring and at the bridgehead C-7a carbon atom researchgate.net. Subsequent steps, including Horner-Wadsworth-Emmons olefination and intramolecular reductive amination cyclization, were employed for the construction of the B-ring and control of the stereochemistry at C-5 researchgate.net.
The synthesis of various stereoisomers and analogues is important for understanding the relationship between structure and biological activity researchgate.netresearchgate.net. Synthetic studies have also revealed that some previously proposed structures for related hyacinthacines were incorrect, highlighting the importance of rigorous structural confirmation through synthesis acs.orguow.edu.aunih.govresearchgate.net.
Detailed research findings from synthesis efforts often include spectroscopic data used for characterization and confirmation. For example, 13C NMR chemical shifts are a key analytical tool for verifying the structure of synthetic hyacinthacines and comparing them to natural isolates acs.org.
| Compound | Optical Rotation ([α]DT, c, Solvent) | 13C NMR Shifts (Selected, ppm) | Reference |
|---|---|---|---|
| Natural this compound | -25.4 (c 0.26, H2O) | Mentioned in text, specific shifts not provided in snippet | acs.org |
| Synthetic this compound | -21.6 (c 0.08, H2O) | Mentioned in text, specific shifts not provided in snippet | acs.org |
| Natural Hyacinthacine B4 | -6.7 (c 1.19, H2O) | Mentioned in text, specific shifts not provided in snippet | acs.org |
| Synthetic Hyacinthacine B4 | -7.7 (c 0.18, H2O) | Mentioned in text, specific shifts not provided in snippet | acs.org |
Functionalization and Derivatization Strategies
Functionalization and derivatization strategies are employed to modify the structure of this compound and its analogues to investigate the impact of these changes on their biological properties, such as glycosidase inhibition, and to potentially improve characteristics like cell membrane permeability nih.gov. These strategies involve introducing various functional groups onto the core pyrrolizidine scaffold.
Modifications can include altering the hydroxyl groups through etherification or esterification, or introducing alkyl or other substituents at different positions on the rings publish.csiro.auknapsackfamily.com. Such derivatization can lead to analogues with enhanced or altered biological activity profiles compared to the parent compound. For instance, derivatization with lipophilic groups has been explored for similar hydroxylated pyrrolidines to improve cell membrane penetration, which could be relevant for potential therapeutic applications nih.gov. The synthesis of unnatural analogues and stereoisomers allows for a systematic study of how structural variations influence interactions with glycosidase enzymes researchgate.netresearchgate.net. These studies contribute to building a comprehensive understanding of structure-activity relationships within the hyacinthacine family.
Biological Activities and Molecular Mechanisms of Hyacinthacine B5
Glycosidase Inhibitory Spectrum of Hyacinthacine B5
The biological activity of this compound is primarily characterized by its ability to inhibit glycosidase enzymes. These enzymes are crucial for the breakdown of complex carbohydrates, and their inhibition has therapeutic implications, particularly in metabolic disorders. nih.govnih.gov
Inhibition of Specific Glycosidases in vitro (e.g., Amyloglucosidase, β-Glucosidase, Lactase, α-L-Fucosidase)
In vitro assays have demonstrated that this compound exhibits inhibitory activity against specific glycosidases. A notable target is amyloglucosidase from Aspergillus niger, where this compound shows an IC₅₀ value of 110 µM. nih.gov While extensive data on its full inhibitory spectrum is still developing, studies on closely related hyacinthacines provide context. For instance, the structurally similar Hyacinthacine C5 has been shown to be a moderate inhibitor of bacterial β-glucosidase (IC₅₀ = 48 µM) and mammalian α-glucosidase (IC₅₀ = 77 µM). nih.gov However, direct inhibitory data for this compound against enzymes like lactase and α-L-fucosidase is not prominently available in the current literature, where other analogues such as Hyacinthacine C2 have shown potent inhibition of human placenta α-L-fucosidase (IC₅₀ = 17 µM). nih.gov
| Enzyme | Source | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Amyloglucosidase | Aspergillus niger | 110 | nih.gov |
Comparative Glycosidase Inhibition with Other Iminosugars
When compared to other hyacinthacine alkaloids, this compound's potency is moderate. For example, its inhibition of amyloglucosidase (IC₅₀ = 110 µM) is identical to that of Hyacinthacine A₅ but weaker than that of Hyacinthacine B₄ (IC₅₀ = 89 µM). nih.gov Other related compounds, such as Hyacinthacine A₂, have demonstrated more potent inhibition against the same enzyme (IC₅₀ = 8.6 µM). nih.gov In contrast, some alkaloids like Hyacinthacine B₁ and B₂ displayed no inhibitory activity against amyloglucosidase. nih.gov This comparative data highlights the specificity and varied potency among structurally similar iminosugars, underscoring the importance of subtle structural differences in determining biological activity. nih.govresearchgate.net
| Compound | Amyloglucosidase Inhibition (IC₅₀, µM) | Reference |
|---|---|---|
| Hyacinthacine A₂ | 8.6 | nih.gov |
| Hyacinthacine A₃ | 17 | nih.gov |
| Hyacinthacine B₃ | 51 | nih.gov |
| Hyacinthacine C₁ | 84 | nih.gov |
| Hyacinthacine B₄ | 89 | nih.gov |
| Hyacinthacine B₅ | 110 | nih.gov |
| Hyacinthacine A₅ | 110 | nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound and Related Compounds
Understanding the relationship between the structure of hyacinthacine alkaloids and their inhibitory activity is crucial for designing more potent and selective inhibitors. nih.gov The total synthesis of this compound and its isomers has been instrumental in enabling these studies. nih.govuow.edu.au Research has indicated that predicting the specificity and potency based solely on the configuration and substitution of the pyrrolizidine (B1209537) ring is challenging, necessitating the synthesis and evaluation of a wide range of analogues. nih.govnih.gov
Influence of Stereochemistry on Inhibitory Potency and Selectivity
Stereochemistry is a critical determinant of the biological activity of hyacinthacine alkaloids. nih.govrsc.org The spatial arrangement of the hydroxyl groups and other substituents on the pyrrolizidine core dictates how the molecule interacts with the active site of a glycosidase. nih.gov Synthetic studies on epimers of the related Hyacinthacine C5 have shown that minor changes in stereochemistry can lead to significant differences in inhibitory activity. nih.gov For example, (-)-6-epi-hyacinthacine C5 and (+)-7-epi-hyacinthacine C5 were found to be the most potent inhibitors of rat intestinal α-glucosidases within a small library of analogues, with IC₅₀ values as low as 9.9 µM. nih.gov This highlights that specific stereochemical configurations are essential for potent and selective enzyme inhibition. A comparative analysis of the ¹³C NMR spectra of this compound, its synthetic epimer 5-epi-hyacinthacine B5, and other related compounds revealed that the stereochemistry at C5 and C7 significantly influences the chemical shifts of the carbon atoms within the pyrrolizidine skeleton, providing a spectroscopic basis for these structural differences. uow.edu.au
Impact of Structural Modifications (e.g., C5-Methyl Substitution) on Activity
Structural modifications, such as the introduction or change in the orientation of a methyl group, can profoundly impact the biological profile of a molecule. nih.gov In the case of hyacinthacines, the stereochemistry of the methyl group at the C5 position is a key structural feature. The total synthesis of 5-epi-hyacinthacine B5 and its comparison with natural products confirmed that the configuration at this center is crucial for its defined structure and properties. uow.edu.au Analysis of the NMR data of various hyacinthacine B analogues demonstrated that the configuration of the C5-methyl group directly affects the electronic environment of carbons C3, C5, and C9. uow.edu.au While direct SAR studies on C5-methylated analogues of this compound are not extensively reported, research on other complex natural products shows that such modifications can enhance synthetic accessibility, improve metabolic stability, and alter receptor selectivity. nih.govchemrxiv.org
Theoretical Postulations on Molecular Mechanisms of Action
The mechanism by which this compound and other iminosugars inhibit glycosidases is believed to stem from their structural mimicry of the natural carbohydrate substrates. nih.govresearchgate.net As polyhydroxylated alkaloids, their core structure resembles that of a sugar molecule.
At physiological pH, the nitrogen atom within the pyrrolizidine ring is protonated, creating a cationic species. This charged structure is thought to mimic the positively charged oxocarbenium-ion character of the transition state that occurs during enzymatic glycoside hydrolysis. nih.gov By fitting into the enzyme's active site and mimicking this transition state, the inhibitor binds with high affinity, preventing the actual substrate from being processed. This mode of action classifies them as competitive inhibitors. researchgate.net
The specific arrangement and stereochemistry of the hydroxyl groups on the hyacinthacine scaffold are critical for this interaction, as they correspond to the hydroxyl groups of the sugar substrate, ensuring proper orientation and binding within the active site. nih.gov Molecular modeling and docking studies on other glycosidase inhibitors have supported this hypothesis, illustrating how the inhibitor occupies the binding pocket and interacts with key amino acid residues. nih.govnih.gov Further computational studies on this compound could provide a more detailed picture of its specific binding mode and the structural basis for its observed inhibitory selectivity. nih.gov
Mimicry of Carbohydrate Transition States
This compound belongs to the family of polyhydroxylated pyrrolizidine alkaloids, which are classified as iminosugars or azasugars. nih.govresearchgate.net Its mechanism of action as a glycosidase inhibitor is rooted in its ability to act as a transition-state analogue. Glycoside hydrolase enzymes function by stabilizing the highly unstable transition state of their carbohydrate substrate during the cleavage of a glycosidic bond. nih.gov This transition state possesses a significant partial positive charge, resembling an oxocarbenium ion, and a distorted ring conformation. nih.gov
The structure of this compound is a sophisticated mimic of this transient state. The nitrogen atom within its pyrrolizidine ring can become protonated at physiological pH, allowing it to imitate the positive charge of the oxocarbenium-like transition state. nih.gov Furthermore, the specific arrangement and stereochemistry of its multiple hydroxyl groups mirror those of the natural carbohydrate substrate, enabling it to fit within the enzyme's active site. uow.edu.aunih.gov By effectively mimicking the geometry and electrostatic profile of the transition state, this compound binds with high affinity to the enzyme's active site, but as it is not a true substrate, it cannot be catalytically processed, leading to inhibition of the enzyme. nih.gov
Enzyme-Inhibitor Binding Interactions (e.g., Competitive Inhibition)
As a transition-state analogue, this compound functions as a competitive inhibitor. It directly competes with the natural carbohydrate substrate for access to the enzyme's active site. When this compound occupies the active site, it prevents the substrate from binding, thereby halting the catalytic reaction.
Research has demonstrated the specific inhibitory profile of this compound against certain glycosidases. For instance, it has been shown to inhibit the activity of amyloglucosidase from Aspergillus niger with a half-maximal inhibitory concentration (IC₅₀) value of 110 µM. nih.gov This level of activity is comparable to other related compounds, such as Hyacinthacine A₅ and Hyacinthacine B₄, which inhibit the same enzyme with similar IC₅₀ values. nih.gov The inhibitory actions of the broader hyacinthacine alkaloid family extend to a variety of glycosidases, indicating a common mechanistic framework based on competitive binding. nih.govnih.gov
Inhibitory Activity of this compound and Related Alkaloids
Biosynthetic Investigations of Hyacinthacine B5
Proposed Biosynthetic Pathways of Pyrrolizidine (B1209537) Alkaloids
Pyrrolizidine alkaloids (PAs), the class of compounds to which hyacinthacines belong, are toxic secondary metabolites found in various plant families, including Asteraceae, Boraginaceae, and Fabaceae. oup.comresearchgate.netpnas.orgnih.gov PAs typically consist of a necine base esterified with a necic acid. nih.gov The necine base is the characteristic bicyclic pyrrolizidine ring system. nih.gov
The biosynthesis of the necine base moiety of pyrrolizidine alkaloids is understood to originate from the amino acid ornithine. nih.gov Feeding experiments with isotopically labeled ornithine have shown its efficient incorporation into the necine base structure in various PA-producing plants. nih.gov
A key step in the proposed pathway is the formation of homospermidine, a rare polyamine. oup.compnas.org This reaction is catalyzed by the enzyme homospermidine synthase (HSS), which utilizes putrescine and spermidine (B129725) as substrates in an NAD+-dependent manner. oup.compnas.orgcdnsciencepub.com HSS is considered the first pathway-specific enzyme in PA biosynthesis and has been found to have evolved from deoxyhypusine (B1670255) synthase. oup.compnas.org
Following the formation of homospermidine, a series of enzymatic steps involving oxidation, cyclization, and reduction are proposed to lead to the formation of the core necine base structure. While the general steps for the formation of the pyrrolizidine ring are theorized, the specific modifications leading to the diverse array of necine bases, including those found in hyacinthacines, involve further functionalization, such as hydroxylation.
Enzymatic Steps and Precursors in Hyacinthacine B5 Formation (Theoretical Frameworks)
This compound is a polyhydroxylated pyrrolizidine alkaloid, meaning its structure includes multiple hydroxyl (-OH) groups attached to the pyrrolizidine core. The biosynthesis of such hydroxylated derivatives likely involves hydroxylation reactions catalyzed by specific enzymes, such as cytochrome P450 monooxygenases or other dioxygenases.
Based on the general PA biosynthetic pathway, the theoretical precursors for the pyrrolizidine core of this compound would include ornithine, putrescine, and spermidine, leading to the formation of homospermidine. oup.compnas.orgnih.govcdnsciencepub.com The subsequent steps would involve cyclization and functionalization of the homospermidine-derived intermediate to form the bicyclic pyrrolizidine system.
The introduction of the hydroxyl groups at specific positions on the this compound structure (C9H17NO4) knapsackfamily.com would require dedicated enzymatic machinery. The precise sequence and stereochemistry of these hydroxylation events, as well as any other potential modifications like methyl group incorporation (indicated by the C9 formula), are not definitively established through in vivo biosynthetic studies for this compound specifically.
Research into the biosynthesis of other polyhydroxylated alkaloids, such as castanospermine (B190763) or swainsonine, provides some parallels, where glycosidases and other modifying enzymes play roles in shaping the final alkaloid structure. However, direct enzymatic evidence for the steps leading specifically to the hydroxylation pattern observed in this compound is limited in the currently available literature focusing on its natural production.
Synthetic studies, while not replicating the biological pathway, have provided insights into the structural requirements and potential chemical transformations involved in constructing the this compound scaffold and introducing its hydroxyl groups with defined stereochemistry. researchgate.netuow.edu.auacs.orgacs.org These synthetic routes often involve strategies like stereoselective reactions and cyclizations to build the pyrrolizidine core and introduce the hydroxyl functionalities. researchgate.netacs.orgresearchgate.net
Further research involving genetic and enzymatic studies in the plant species that produce this compound, such as Scilla sibirica knapsackfamily.com or Muscari armeniacum innovareacademics.in, would be necessary to fully elucidate the specific enzymatic steps and identify all the precursors involved in its in vivo biosynthesis.
Advanced Methodologies in Hyacinthacine B5 Research
Spectroscopic Techniques for Structure Elucidation and Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental in the structure elucidation and confirmation of hyacinthacine B5. publish.csiro.auresearchgate.netscispace.comacs.org
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. This technique is essential for determining the elemental composition and confirming the molecular formula. publish.csiro.auresearchgate.net Gas chromatography-mass spectrometry (GC-MS) has been employed in the analysis of plant extracts to detect hyacinthacines based on their retention times and characteristic mass spectra. publish.csiro.aupublish.csiro.au For example, GC-MS analysis of a fresh plant extract showed a major hyacinthacine with a specific base ion peak (m/z 388 for the tetra-TMS derivative) and a retention time that matched a standard of this compound. publish.csiro.aupublish.csiro.au
Analytical Procedures for Detection and Quantification in Biological and Synthetic Samples
Analytical procedures are necessary for the detection and quantification of this compound in various matrices, including biological extracts and synthetic reaction mixtures. nih.govresearchgate.netpublish.csiro.auconicet.gov.arub.edu These methods ensure the purity of synthetic products and allow for the determination of the concentration of the natural product in plant sources.
Chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are commonly used for the separation, detection, and quantification of hyacinthacines. publish.csiro.aupublish.csiro.auconicet.gov.ar GC-MS, as mentioned earlier, is used for identifying hyacinthacines based on retention time and mass spectral data. publish.csiro.aupublish.csiro.au HPLC methods, often coupled with various detectors, are also employed for the analysis of iminocyclitols and related compounds like hyacinthacines in natural matrices. conicet.gov.arub.edu These methods often require specific sample preparation steps, such as extraction and purification, to isolate the alkaloids from complex biological samples. ub.edunih.gov The development of sensitive and selective analytical techniques is an ongoing area of research to accurately identify and quantify these compounds, especially given their presence at potentially low levels. conicet.gov.arub.edu
Here are some data points related to analytical and spectroscopic analysis from the search results:
| Technique | Application to this compound / Related Hyacinthacines | Key Findings / Data | Source |
| GC-MS | Analysis of plant extract | Major hyacinthacine with m/z 388 base ion peak (tetra-TMS derivative) had retention time matching synthetic this compound. | publish.csiro.au, publish.csiro.au |
| ¹H NMR | Structure elucidation and confirmation | Used to determine relative configuration (e.g., NOESY correlations). Comparative data with synthetic samples. | publish.csiro.au, scispace.com, acs.org |
| ¹³C NMR | Structure elucidation and confirmation | Provides carbon framework information. Comparative data with synthetic samples. | scispace.com, acs.org |
Current Research Challenges and Future Directions
Challenges in Stereocontrolled and Scalable Synthesis of Complex Analogues
The synthesis of hyacinthacine B5 and its complex analogues presents considerable challenges, primarily related to achieving high stereocontrol and developing scalable synthetic routes. Polyhydroxylated pyrrolizidines like hyacinthacines contain multiple stereogenic centers, and controlling the relative and absolute stereochemistry during synthesis is crucial for obtaining the desired biologically active isomers. researchgate.netresearchgate.netub.edu Various synthetic strategies have been explored, including approaches utilizing stereoselective cycloaddition reactions, asymmetric dihydroxylation, and intramolecular cyclizations. cnr.itresearchgate.netresearchgate.netresearchgate.net
Achieving stereoselectivity can be complex, often requiring specific catalysts, chiral auxiliaries, or carefully controlled reaction conditions. For instance, some approaches rely on syn-stereoselective 1,3-dipolar cycloaddition or diastereoselective dihydroxylation reactions to set the required stereochemistry. researchgate.netresearchgate.net The synthesis of different hyacinthacine epimers and enantiomers further adds to the complexity, as subtle changes in reaction pathways can lead to different stereoisomers with potentially varying biological activities. researchgate.netresearchgate.net
Development of Standardized Glycosidase Inhibitory Assays
Evaluating the biological activity of this compound and its analogues, particularly their glycosidase inhibitory potency, requires reliable and standardized assay methods. Current research highlights a need for accessible and universal glycosidase inhibitory assays to accurately determine structure-activity relationships for these compounds. researchgate.netnih.govnih.gov
While glycosidase inhibition is a well-documented property of hyacinthacines, the specific enzymes inhibited and the potency can vary depending on the structure of the alkaloid. researchgate.netnih.govresearchgate.net Different studies may employ variations in assay protocols, enzyme sources, substrate concentrations, and measurement techniques, making direct comparisons of inhibitory activities across different research groups challenging. mdpi.com
The development of standardized assays would facilitate the consistent evaluation of newly synthesized hyacinthacine analogues and natural isolates. This would enable researchers to more accurately compare the potency and selectivity of different compounds against a relevant panel of glycosidases, which is crucial for identifying promising leads for therapeutic development. researchgate.netnih.gov The lack of standardized procedures can impede the systematic exploration of the structure-activity relationships within the hyacinthacine class. researchgate.netnih.gov
Design and Synthesis of Next-Generation Hyacinthacine-Based Scaffolds
Ongoing research involves the design and synthesis of next-generation compounds based on the hyacinthacine scaffold. This effort aims to create analogues with potentially improved biological properties, such as enhanced inhibitory potency, selectivity towards specific glycosidases, or altered pharmacokinetic profiles. researchgate.netnih.gov
The hyacinthacine structure, a polyhydroxylated pyrrolizidine (B1209537), serves as a valuable scaffold for chemical modification. Researchers are exploring the introduction of different substituents or modifications to the core ring system to investigate their impact on glycosidase inhibition and other biological activities. researchgate.netresearchgate.net This involves rational design based on existing structure-activity relationship data, as well as exploratory synthesis to generate novel structural variants.
Challenges in this area include the complexity of introducing modifications at specific positions on the polyhydroxylated pyrrolizidine core while maintaining stereochemical integrity. researchgate.netresearchgate.net Designing synthetic routes that are flexible enough to allow for the facile preparation of a library of diverse analogues is also a key consideration. researchgate.netmdpi.com The goal is to develop synthetic strategies that enable the systematic variation of substituents and stereochemistry to probe the structural requirements for optimal biological activity. researchgate.netresearchgate.net
Exploration of Novel Biological Targets and Cellular Pathways
While the primary focus on hyacinthacines has been their activity as glycosidase inhibitors, future directions involve exploring novel biological targets and cellular pathways that may be influenced by these compounds. Given the diverse roles of glycosidases in various biological processes, including glycoprotein (B1211001) processing, glycolipid metabolism, and cellular signaling, this compound and its analogues could potentially exert effects beyond simple enzyme inhibition in the digestive tract. cnr.itresearchgate.net
Research could investigate the impact of hyacinthacines on lysosomal glycosidases, which are involved in the breakdown of complex carbohydrates and glycoconjugates, and whose dysfunction is linked to lysosomal storage disorders. Exploring effects on enzymes involved in the biosynthesis or remodeling of glycans on cell surfaces could reveal potential applications in modulating cell-cell interactions or immune responses.
Furthermore, investigating the influence of hyacinthacines on cellular pathways related to inflammation, cell proliferation, or viral entry (as some viruses utilize host glycosidases for replication) could uncover new therapeutic possibilities. Although the provided search results primarily emphasize glycosidase inhibition, the broader biological context of iminosugars suggests that hyacinthacines may interact with a wider range of biological targets and pathways, warranting further investigation.
Q & A
Q. How are discrepancies in biological activity data addressed for this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
